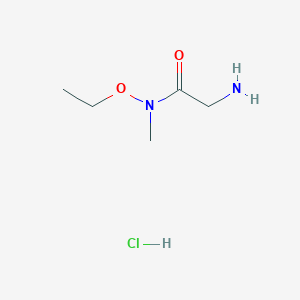

2-amino-N-ethoxy-N-methylacetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-ethoxy-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3-9-7(2)5(8)4-6;/h3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJISICCNDTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(C)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethoxy-N-methylacetamide hydrochloride typically involves the reaction of ethylamine with ethyl chloroacetate to form N-ethoxy-N-ethylacetamide. This intermediate is then reacted with methylamine to produce 2-amino-N-ethoxy-N-methylacetamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethoxy-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Amino-N-ethoxy-N-methylacetamide hydrochloride has been explored for its potential as a building block in drug development, particularly in the synthesis of various bioactive compounds.

1. Protein Degradation and PROTACs

- The compound has been investigated in the context of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras). These small molecules utilize linkers and warheads to recruit E3 ligases for the degradation of specific proteins, which is a promising strategy in drug discovery .

- A study highlighted the significance of varying the linker components to enhance degradation efficiency. The incorporation of this compound into these structures may improve their pharmacokinetic properties and selectivity .

2. Synthesis of Bioactive Ligands

- Research has indicated that this compound can serve as an intermediate in the synthesis of various ligands for therapeutic applications. For instance, it can be utilized to synthesize ligands that target specific receptors involved in disease pathways, enhancing their efficacy and specificity.

Case Study 1: Development of BRD4-Degrading PROTACs

In a recent study focusing on BRD4-targeting PROTACs, researchers incorporated this compound into their synthesis pathway. The results demonstrated that compounds featuring this amide exhibited improved degradation rates compared to traditional designs. The following table summarizes the degradation efficiency observed:

| Compound | DC50 (nM) | Dmax (%) |

|---|---|---|

| A | 97.1 | 88 |

| B | 134.0 | 79 |

| C | 184.0 | 86 |

| D | 239.0 | 81 |

This study illustrates how modifications in linker chemistry can significantly impact the biological activity of PROTACs, thereby highlighting the importance of compounds like this compound in drug design .

Case Study 2: Ligand Development for Cancer Therapy

Another study explored the use of this compound in creating novel ligands for cancer therapy. By modifying its structure, researchers were able to enhance binding affinity to cancer-related targets, demonstrating its versatility as a precursor for therapeutic agents.

Mechanism of Action

The mechanism of action of 2-amino-N-ethoxy-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences

- N-Substituent Diversity : The ethoxy and methyl groups in the target compound contrast with bulkier substituents (e.g., cyclohexyl in , tetrahydro-pyranylmethyl in ). Smaller substituents likely enhance solubility but reduce steric hindrance compared to bulkier analogues.

- α-C Modifications: The presence of an amino group (–NH₂) at the α-carbon distinguishes the target compound from derivatives like 2-(methylamino)acetamide hydrochloride (–NHCH₃) or N-(3-ethynylphenyl) derivatives .

Physicochemical Properties

- Molecular Weight : The target compound (168.62 g/mol) is lighter than cyclohexyl/ethyl derivatives (e.g., 234.76 g/mol in ), suggesting better bioavailability for small-molecule applications.

Biological Activity

2-Amino-N-ethoxy-N-methylacetamide hydrochloride (CAS Number: 1909313-73-0) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive view of its efficacy and mechanisms.

- Molecular Formula : CHClNO

- SMILES : Cl.CCON(C)C(=O)CN

- Molecular Weight : 164.62 g/mol

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

| Salmonella typhimurium | 32 |

Findings : The compound exhibited promising antibacterial activity, with the lowest minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity. Studies have explored its effects on various cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

Findings : The compound showed effective cytotoxicity in the micromolar range against several cancer cell lines, suggesting it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antiviral Properties : Emerging research indicates potential antiviral activity, although specific mechanisms remain to be fully elucidated .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A systematic evaluation demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR), identifying functional groups essential for enhancing antibacterial potency .

- Anticancer Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers. The findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic: What synthetic routes are available for 2-amino-N-ethoxy-N-methylacetamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution and amidation. For example, in analogous acetamide derivatives (e.g., AZD8931), a 11-step synthesis was reported starting from nitrobenzoate intermediates and chloroacetamides, achieving 2–5% overall yield . Key optimization strategies include:

- Temperature Control: Maintain low temperatures (0–5°C) during amide bond formation to minimize hydrolysis.

- Catalytic Agents: Use carbodiimides like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate carboxyl groups for coupling .

- Purification: Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the ethoxy (δ ~3.5–4.0 ppm), methylamide (δ ~2.8–3.2 ppm), and acetamide carbonyl (δ ~170–175 ppm) groups. Compare shifts to PubChem data for related hydrochlorides .

- HPLC-MS: Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to assess purity (>98%) and detect degradation products .

- Elemental Analysis: Verify the chloride content (theoretical ~15–20%) via titration or ion chromatography .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Stability studies should be conducted in buffered solutions (pH 3–10) at 25°C and 40°C. For example:

- Acidic Conditions (pH < 5): The ethoxy group may undergo hydrolysis, forming ethanol and secondary amines. Monitor via HPLC for new peaks at Rt ~8–10 min .

- Alkaline Conditions (pH > 8): The acetamide bond is prone to cleavage, releasing acetic acid derivatives. Use TLC (silica gel, ethyl acetate/hexane) to track degradation .

- Thermal Stability: At 40°C, store samples in desiccators and measure mass loss over 30 days. Degradation >5% indicates need for cold storage (-20°C) .

Advanced: What mechanistic insights explain conflicting data on this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Contradictions in reactivity (e.g., SN1 vs. SN2 pathways) may arise from solvent polarity and steric effects. For instance:

- Polar Protic Solvents (e.g., Water): Favor SN1 mechanisms due to stabilization of the carbocation intermediate. This is observed in ethanol/water mixtures during hydrolysis .

- Steric Hindrance: The N-methyl and ethoxy groups may slow SN2 reactions. Kinetic studies with varying nucleophiles (e.g., iodide vs. hydroxide) can clarify dominant pathways .

- Isotope Labeling: Use deuterated solvents (D2O) to track proton exchange in transition states via ¹H NMR .

Advanced: How can researchers evaluate the compound’s interactions with biological macromolecules (e.g., proteins)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serum albumin) on gold arrays (TFGAs) and measure binding affinity (Kd) in real-time .

- Fluorescence Quenching: Titrate the compound into protein solutions (e.g., tryptophan-rich enzymes) and monitor emission at 340 nm. A Stern-Volmer plot quantifies static vs. dynamic quenching .

- Molecular Docking: Use software like AutoDock to predict binding modes. Compare with experimental data to resolve discrepancies in binding site occupancy .

Advanced: What strategies mitigate side reactions during its use as a synthetic intermediate?

Methodological Answer:

- Protecting Groups: Temporarily block the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted alkylation .

- Low-Temperature Reactions: Conduct substitutions at -20°C in anhydrous THF to suppress elimination byproducts (e.g., ethylene derivatives) .

- In Situ Monitoring: Use FT-IR to track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks during reactions, adjusting reagents if deviations occur .

Table 1: Key Stability Parameters

| Condition | Degradation Pathway | Monitoring Method | Reference |

|---|---|---|---|

| pH 3, 40°C | Ethoxy hydrolysis | HPLC (Rt shift) | |

| pH 10, 25°C | Acetamide cleavage | TLC (Rf = 0.3) | |

| Anhydrous, -20°C | No significant degradation | Mass spectrometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.